molecular formula C18H21FN2O3S B3944794 1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No. B3944794
M. Wt: 364.4 g/mol
InChI Key: VHQQPIVHQKDXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine, commonly known as FPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPSP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

FPSP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron, resulting in an increase in their extracellular concentrations. This leads to enhanced neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
FPSP has been shown to exhibit various biochemical and physiological effects, including modulating the activity of various neurotransmitters, reducing inflammation, and reducing pain perception. It has also been found to exhibit anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

FPSP has several advantages for lab experiments, including its high potency, selectivity, and efficacy. However, its limitations include its poor solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of FPSP, including investigating its potential use as a treatment for various psychiatric and neurological disorders, including depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of FPSP and to optimize its pharmacokinetic properties for improved therapeutic efficacy.

Scientific Research Applications

FPSP has been found to exhibit various therapeutic applications, including as an anti-inflammatory, analgesic, and antidepressant agent. It has also been investigated for its potential use as an anticonvulsant, anxiolytic, and antipsychotic agent. FPSP has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQQPIVHQKDXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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